molecular formula C18H17N3O3 B4675607 N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4675607
M. Wt: 323.3 g/mol
InChI Key: XLISVYYNFZQNRF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the quinazolinone moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-24-14-9-7-13(8-10-14)20-17(22)11-21-12-19-16-6-4-3-5-15(16)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLISVYYNFZQNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Ethoxylation of the Phenyl Ring: The ethoxy group can be introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone moiety to a dihydroquinazoline derivative.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinazolinone compounds.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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